molecular formula C6H10O4 B6229035 ethyl 3-hydroxyoxetane-3-carboxylate CAS No. 2105825-26-9

ethyl 3-hydroxyoxetane-3-carboxylate

Cat. No.: B6229035
CAS No.: 2105825-26-9
M. Wt: 146.14 g/mol
InChI Key: WTVYIHMXSVRGAL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyoxetane-3-carboxylate is a four-membered cyclic ether (oxetane) derivative with a hydroxyl (-OH) and an ester (-COOEt) group at the 3-position. Oxetanes are valued in medicinal and materials chemistry due to their ring strain, which enhances reactivity and metabolic stability compared to larger rings like tetrahydrofuran . For example, methyl 3-methyloxetane-3-carboxylate (CAS 1260670-18-5) shares a similar scaffold, with a methyl substituent instead of a hydroxyl group, and exhibits high structural similarity (0.92) to the target compound .

Properties

CAS No.

2105825-26-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 3-hydroxyoxetane-3-carboxylate

InChI

InChI=1S/C6H10O4/c1-2-10-5(7)6(8)3-9-4-6/h8H,2-4H2,1H3

InChI Key

WTVYIHMXSVRGAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC1)O

Purity

95

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Carboxylic Acid Condensation

The core methodology for synthesizing 3-hydroxyoxetane derivatives involves reacting carboxylic acids with epichlorohydrin. In US4395561A , glacial acetic acid reacts with epichlorohydrin under anhydrous conditions with catalytic FeCl₃ to form 3-chloro-2-hydroxy-1-propyl acetate. This intermediate undergoes hydroxyl protection, hydrolysis, and deprotection to yield 3-hydroxyoxetane. Key steps include:

  • Esterification :
    CH₃COOH+epichlorohydrinFeCl₃3-chloro-2-hydroxy-1-propyl acetate\text{CH₃COOH} + \text{epichlorohydrin} \xrightarrow{\text{FeCl₃}} \text{3-chloro-2-hydroxy-1-propyl acetate}

  • Hydroxyl Protection : Dihydropyran or vinyl ethers (e.g., ethyl vinyl ether) are used to block the secondary hydroxyl group, forming stable intermediates resistant to basic hydrolysis.

  • Cyclization : Hydrolysis with aqueous NaOH/KOH induces intramolecular nucleophilic displacement, forming the oxetane ring.

Blocking Group Strategies

Protecting groups such as tetrahydropyranyl (THP) or ethoxyethyl are critical for preventing side reactions during hydrolysis. For example, US5663383 employs ethyl vinyl ether to protect hydroxyl groups, enabling efficient cyclization. These methods avoid intermediate purification, enhancing scalability.

Adaptation for Ethyl 3-Hydroxyoxetane-3-Carboxylate

Hypothetical Synthetic Pathway

This compound’s structure features a geminal ethyl carboxylate and hydroxyl group on the oxetane ring. A plausible route involves:

  • Starting Material Selection : Use ethyl glycolate (ethyl 2-hydroxyacetate) instead of acetic acid to introduce the carboxylate ester early.

  • Esterification with Epichlorohydrin :
    CH₂(CO₂Et)OH+epichlorohydrinFeCl₃3-chloro-2-hydroxy-1-propyl ethyl glycolate\text{CH₂(CO₂Et)OH} + \text{epichlorohydrin} \xrightarrow{\text{FeCl₃}} \text{3-chloro-2-hydroxy-1-propyl ethyl glycolate}

  • Hydroxyl Protection : Apply dihydropyran or ethyl vinyl ether to stabilize the hydroxyl group.

  • Cyclization and Deprotection : Hydrolysis under basic conditions forms the oxetane ring, followed by acid-catalyzed deprotection to yield the target compound.

Critical Reaction Parameters

  • Catalyst : Anhydrous FeCl₃ (0.1–1 mol%) optimizes esterification efficiency.

  • Temperature : Maintain 20–100°C during epichlorohydrin reactions to balance kinetics and selectivity.

  • Blocking Agents : Ethyl vinyl ether offers superior stability in basic media compared to THP.

Comparative Analysis of Methodologies

Parameter US4395561A US5663383 Proposed for Ethyl Derivative
Starting Acid CH₃(CH₂)ₙCOOHBranched alkyl carboxylic acidEthyl glycolate
Blocking Group DihydropyranEthyl vinyl etherEthyl vinyl ether
Cyclization Base NaOH/KOHNaOHNaOH
Deprotection Conditions Methanol + p-TsOHMethanol + p-TsOHMethanol + p-TsOH
Yield Optimization Azeotropic distillationOne-pot reactionSequential protection/cyclization

Challenges and Mitigation Strategies

Steric Hindrance

The geminal substitution in this compound may impede cyclization. Solutions include:

  • High-Dilution Conditions : Reduce intermolecular side reactions.

  • Microwave Assistance : Accelerate ring-closing steps.

Ester Hydrolysis Sensitivity

The ethyl carboxylate is prone to hydrolysis under basic conditions. Mitigation involves:

  • Low-Temperature Hydrolysis : Perform cyclization at 0–5°C to preserve the ester group.

  • Alternative Protecting Groups : Use tert-butyl esters, which are base-stable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyoxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Ethyl 3-hydroxyoxetane-3-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential as pharmaceuticals, particularly in the development of antifungal and herbicidal agents. The compound's unique structure allows for modifications that enhance biological activity .

Case Study: Antifungal Agents

Research has demonstrated that derivatives of oxetane carboxylic acids exhibit significant antifungal properties. For instance, compounds synthesized from this compound have shown efficacy against various fungal strains, making them candidates for further development into therapeutic agents .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for its potential to improve material properties. The oxetane ring can undergo ring-opening polymerization, leading to the formation of polymers with enhanced mechanical and thermal stability .

Application in Coatings

Due to its reactive nature, this compound has been utilized in formulating coatings that require specific adhesion and durability characteristics. The compound can be cross-linked with other monomers to produce coatings that are resistant to chemical degradation and environmental factors .

Synthetic Intermediates

In organic synthesis, this compound acts as an important building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, makes it a versatile intermediate .

Case Study: Synthesis of Chiral Compounds

The compound has been employed in the synthesis of chiral intermediates, which are crucial for producing enantiomerically pure pharmaceuticals. The stereochemical properties of this compound allow chemists to create specific stereocenters necessary for biological activity .

Table: Summary of Applications

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAntifungal agentsEfficacy against fungal strains
Materials SciencePolymer formulationsImproved mechanical/thermal stability
Organic SynthesisBuilding block for complex moleculesVersatility in chemical reactions
Chiral SynthesisSynthesis of chiral intermediatesEssential for enantiomerically pure drugs

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyoxetane-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Oxetane-Based Analogs

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score (if available)
Ethyl 3-hydroxyoxetane-3-carboxylate Not explicitly listed C₆H₁₀O₄ -OH, -COOEt
Methyl 3-methyloxetane-3-carboxylate 1260670-18-5 C₆H₁₀O₃ -CH₃, -COOMe 0.92
3-Ethyloxetane-3-carboxylic acid 28562-61-0 C₆H₁₀O₃ -COO⁻ (acid), -C₂H₅
Ethyl 3-cyanooxetane-3-carboxylate 1401868-91-4 C₇H₉NO₃ -CN, -COOEt
  • Functional Group Impact: Hydroxyl vs. Ester vs. Carboxylic Acid: Ethyl esters (e.g., this compound) are more lipophilic than carboxylic acids (e.g., 3-ethyloxetane-3-carboxylic acid), affecting bioavailability and metabolic stability . Cyano Substituents: Ethyl 3-cyanooxetane-3-carboxylate introduces a nitrile group, which can participate in click chemistry or hydrolysis reactions, diverging from the hydroxyl group’s reactivity .

Ring Size and Strain: Comparison with Tetrahydrofuran and Cyclobutane Derivatives

Table 2: Ring Size and Reactivity

Compound Name Ring Structure Ring Size Key Properties
This compound Oxetane 4-membered High ring strain (~26 kcal/mol), moderate stability
Tetrahydrofuran-3-carboxylic acid Tetrahydrofuran 5-membered Lower strain (~3 kcal/mol), higher conformational flexibility
Ethyl 3-oxocyclobutanecarboxylate Cyclobutane 4-membered Higher strain (~27 kcal/mol), increased reactivity in ring-opening reactions
  • Reactivity : Oxetanes are less reactive than cyclobutanes due to partial stabilization by oxygen’s electron-donating effects. For example, ethyl 3-oxocyclobutanecarboxylate undergoes faster ring-opening reactions under acidic conditions compared to oxetane derivatives .

Biological Activity

Ethyl 3-hydroxyoxetane-3-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether. The presence of the hydroxy and carboxylate functional groups contributes to its potential as a bioisostere for carboxylic acids, enhancing its solubility and permeability across biological membranes.

Research indicates that compounds containing oxetane rings can exhibit various biological activities, including anti-inflammatory and analgesic effects. The oxetane moiety serves as a bioisostere for the carbonyl group, allowing for modifications that can enhance pharmacological properties. For instance, studies have shown that derivatives of oxetanes can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, crucial in mediating inflammatory responses .

2. Case Studies

  • Case Study 1 : A study evaluated the inhibition of COX and LOX pathways by oxetan-3-ol derivatives, which demonstrated significant inhibition in vitro. This suggests that this compound may possess similar inhibitory effects due to its structural analogies .
  • Case Study 2 : Another investigation focused on the synthesis of various oxetane derivatives and their biological evaluations. Results indicated that certain modifications to the oxetane structure could lead to increased potency as dual inhibitors of COX and LOX, with some compounds exhibiting IC50 values in the micromolar range .

Table 1: Inhibition Potency of Oxetane Derivatives

CompoundIC50 (µM)Target Enzyme
Oxetan-3-ol5.2COX
This compoundTBDCOX/LOX
Thietan-3-ol4.7LOX
Ibuprofen (control)0.9COX

Note: TBD = To Be Determined; values are based on experimental assays conducted under controlled conditions.

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. Studies have shown that modifications at the C-3 position of the oxetane ring can significantly alter biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Potential Applications

The unique properties of this compound suggest potential applications in drug design, particularly as anti-inflammatory agents or analgesics. Its ability to serve as a carboxylic acid surrogate may enhance drug-like properties while minimizing adverse effects associated with traditional carboxylic acids.

Q & A

Basic: What are the optimal synthetic routes for ethyl 3-hydroxyoxetane-3-carboxylate, and how can reaction conditions be controlled to maximize yield and purity?

Answer:
this compound can be synthesized via multi-step protocols involving esterification and cyclization reactions. For structurally related oxetane derivatives (e.g., ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate), key steps include:

  • Precursor Activation : Use of ethyl chloroformate or similar agents to activate carboxylic acid intermediates.
  • Cyclization : Acid- or base-catalyzed ring closure under controlled temperatures (0–40°C) to form the oxetane ring .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical parameters include pH control (avoiding extremes that promote hydrolysis) and anhydrous conditions to prevent side reactions. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the oxetane ring protons (δ 4.1–4.5 ppm as a multiplet) and the ester methyl group (δ 1.2–1.4 ppm as a triplet) .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–175 ppm, while the oxetane carbons resonate at δ 70–90 ppm .
  • IR Spectroscopy : Strong absorbance at ~1730 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) or LC-MS for purity assessment. Retention times can be calibrated against structurally analogous compounds .

Advanced: How does the steric and electronic configuration of this compound influence its reactivity in ring-opening reactions, and what computational methods can predict these outcomes?

Answer:
The hydroxyl and ester groups on the oxetane ring create a sterically hindered yet electron-deficient environment, favoring nucleophilic attack at the β-carbon. Key factors:

  • Steric Effects : Bulky substituents reduce accessibility, necessitating polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Electronic Effects : Electron-withdrawing ester groups polarize the oxetane ring, accelerating ring-opening with amines or thiols.
    Computational Tools :
  • Density Functional Theory (DFT) to model transition states and activation energies.
  • Molecular docking simulations to predict regioselectivity in nucleophilic reactions .

Advanced: What strategies can resolve discrepancies in reported biological activities of this compound derivatives, and how should researchers design assays to validate these findings?

Answer:
Discrepancies often arise from variations in assay conditions or derivative functionalization. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK-293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the ethyl ester with methyl) to isolate pharmacophores .
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic screening (e.g., apoptosis via flow cytometry) .

Advanced: How do pH and solvent polarity affect the stability of this compound, and what accelerated degradation studies are recommended for long-term storage?

Answer:

  • pH Sensitivity : Hydrolysis of the ester group occurs rapidly at pH >10 or <2. Stability is optimal in neutral buffers (pH 6–8) .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stability compared to protic solvents (e.g., methanol) .
    Accelerated Degradation Protocols :
  • Forced Degradation : Expose to 40°C/75% relative humidity for 4 weeks, monitoring via HPLC.
  • Oxidative Stress Testing : Treat with 3% H₂O₂ for 24 hours to assess peroxide sensitivity .

Advanced: What are the key considerations for designing enantioselective syntheses of this compound derivatives, and which chiral catalysts show promise?

Answer:
Enantioselectivity requires chiral auxiliaries or asymmetric catalysis:

  • Catalysts : Jacobsen’s Co-salen complexes or BINOL-derived phosphoric acids for kinetic resolution .
  • Reaction Design : Asymmetric epoxidation followed by ring expansion to oxetane, with ee% monitored by chiral HPLC .

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